molecular formula C5H11ClN4 B1435841 methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1955541-24-8

methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No. B1435841
CAS RN: 1955541-24-8
M. Wt: 162.62 g/mol
InChI Key: RAKWHDNYVFJOPW-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,3-triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their use in click chemistry, a type of chemical reaction used in drug discovery and materials science .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Antimicrobial Activities : Research has led to the synthesis of new 1,2,4-triazole derivatives, highlighting their potential antimicrobial activities. The synthesized compounds exhibit good to moderate activities against various microorganisms, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).
  • N-Substituted Pyrrolidine Derivatives : A study has synthesized a library of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings, showcasing the structural versatility and biological relevance of triazole scaffolds in drug development (Prasad et al., 2021).
  • NMR Calculations and Crystal Structure : Another research focused on the synthesis, characterization, and theoretical NMR calculations of 3-methyl-1H-1,2,4-triazole derivatives. These studies provide insights into the structural and electronic properties of triazole compounds, which are crucial for their application in medicinal chemistry (Almeida et al., 2022).

Applications in Drug Discovery and Material Science

  • Antimicrobial and Cytotoxic Activities : The antimicrobial and cytotoxic activities of synthesized triazole derivatives have been extensively studied. For instance, the synthesis of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole derivatives has been reported, with evaluations for their antimicrobial and antitubercular activities, highlighting their potential as leads for developing new therapeutic agents (Dave et al., 2007).
  • Sensor Applications : Studies have also explored the use of triazole compounds as sensors for metal ions, demonstrating their potential in environmental monitoring and analytical chemistry. For example, a synthesized coumarin derivative containing a triazole unit showed sensitivity for Fe3+ and Cu2+ ions in aqueous solutions, indicating its application as a fluorescent sensor (Joshi et al., 2016).

Advanced Materials and Theoretical Studies

  • Electronic Structures and Theoretical Studies : Research on Ni(II) complexes with triazole ligands has provided insights into their electronic structures, magnetic properties, and potential applications in materials science. These studies combine experimental and theoretical approaches to understand the bonding and electronic properties of triazole-based compounds, which are relevant for designing magnetic materials and catalysts (Schweinfurth et al., 2013).

Future Directions

While specific future directions for “methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride” are not mentioned, related compounds have shown potential in anticancer drug design .

Mechanism of Action

Target of Action

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a polytriazolylamine ligand . Its primary targets are copper ions (Cu+ and Cu2+), which it stabilizes in the reaction environment .

Mode of Action

This compound interacts with its targets by stabilizing copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition .

Biochemical Pathways

The azide-acetylene cycloaddition is a key biochemical pathway affected by this compound . This reaction is part of the click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields.

Pharmacokinetics

It is soluble in dmso and dmf , which suggests it may have good bioavailability.

Result of Action

The stabilization of copper ions by this compound enhances the catalytic effect of these ions in the azide-acetylene cycloaddition . This results in an increased rate of this reaction, which is beneficial in various chemical synthesis processes.

Action Environment

This suggests that it is stable and effective in a variety of environmental conditions. It should be stored at -20°c and protected from heat .

properties

IUPAC Name

N-methyl-1-(1-methyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-6-3-5-4-9(2)8-7-5;/h4,6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKWHDNYVFJOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955541-24-8
Record name methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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